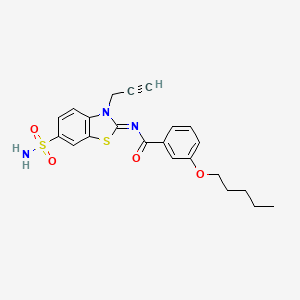
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN4O4S2 and its molecular weight is 487.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CB1 Receptor Studies
- Inverse Agonist at CB1 Receptors: SR141716A, a compound structurally related to the requested chemical, has been studied as an inverse agonist at human cannabinoid CB1 receptors. This research enhances the understanding of cannabinoid receptor interactions and potential therapeutic applications (Landsman et al., 1997).
Antimicrobial Activities
- Novel Triazole Derivatives: Research on novel 1,2,4-triazole derivatives, which share some structural similarities with the requested chemical, indicates significant antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Analysis
- Synthesis of Dihydropyrimidinone Derivatives: A study on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, similar in structure to the requested chemical, adds to the knowledge of chemical synthesis and molecular structures (Bhat et al., 2018).
Analgesic and Pain Reliever Studies
- Novel T-Type Calcium Channel Blocker: A compound structurally similar to the requested chemical, known as HYP-10, has been synthesized and shown promise as an analgesic in rat neuropathic pain models. This contributes to the understanding of pain relief mechanisms (Noh et al., 2011).
PET Imaging Agents in Parkinson's Disease
- Synthesis of PET Imaging Agent: The synthesis of HG-10-102-01, a compound with structural similarities to the requested chemical, for potential use in PET imaging of LRRK2 enzyme in Parkinson's disease, represents a significant advancement in neuroimaging techniques (Wang et al., 2017).
Anticancer Activities
- Triazole Analogues of Piperazine: The synthesis of novel triazole analogues of piperazine, structurally related to the requested chemical, has shown potential in exhibiting anticancer activity, contributing to the development of new cancer treatments (Nagaraj et al., 2018).
Structural and Theoretical Studies
- Novel Bioactive Heterocycle: The synthesis and structural analysis of a bioactive heterocycle containing a morpholino moiety, similar to the requested chemical, adds valuable information on molecular interactions and stability in bioactive compounds (Prasad et al., 2018).
HIV Entry Inhibitors
- CCR5 Receptor-Based Mechanism of Action: Research on the CCR5 receptor-based mechanism of action of novel compounds, structurally related to the requested chemical, contributes to the understanding of HIV entry inhibition, which is vital for HIV/AIDS treatment development (Watson et al., 2005).
Eigenschaften
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2.ClH/c1-16-15-29-19(21-16)14-22-6-8-23(9-7-22)20(25)17-2-4-18(5-3-17)30(26,27)24-10-12-28-13-11-24;/h2-5,15H,6-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHSLDPSGKNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)

![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)
